N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Medicinal Chemistry Kinase Drug Discovery Structure–Activity Relationship

This compound's constrained N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl) linker and stereogenic center deliver a selectivity fingerprint unattainable with flexible-linker analogs. Documented chromene-pyrazole SAR shows regioisomer-dependent anti-leukemic IC50 shifts (0.5–>100 μM), making this specific scaffold essential for AGC kinase profiling (Akt1/2/3, ROCK1) and targeted covalent inhibitor evaluation via furan metabolic activation. Available for milligram-to-gram custom synthesis.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 2034566-62-4
Cat. No. B2785629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
CAS2034566-62-4
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
InChIInChI=1S/C19H15N3O4/c23-15-11-18(26-16-6-2-1-5-13(15)16)19(24)20-12-14(17-7-3-10-25-17)22-9-4-8-21-22/h1-11,14H,12H2,(H,20,24)
InChIKeyOVOQJFBLSSOOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034566-62-4) Is a Distinct Chemical Biology Candidate for Procurement


N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034566-62-4) belongs to the 4-oxo-4H-chromene-2-carboxamide class, which is recognized for its diverse pharmacological potential including kinase inhibition and antimicrobial activities [1]. The compound incorporates three pharmacophoric moieties—a 4H-chromen-4-one core, a furan ring, and a pyrazole ring—linked through a chiral ethyl spacer. Its molecular formula is C19H15N3O4 with a molecular weight of 349.35 g/mol . This specific substitution pattern distinguishes it from other chromene–pyrazole hybrids often studied for Akt, succinate dehydrogenase, or antimicrobial targets, positioning it as a valuable tool compound for structure–activity relationship (SAR) exploration within focused chemical libraries.

Why Generic Substitution Fails for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034566-62-4)


Chromene–pyrazole hybrids are not interchangeable due to the documented sensitivity of biological activity to subtle changes in linker geometry, regioisomerism of the pyrazole attachment, and substituent electronics. In a series of pyrazole-substituted chromene analogues, anti-leukemic IC50 values varied by an order of magnitude (from 0.5 to >100 μM) solely as a function of substituent position on the chromene or pyrazole ring [1]. Furthermore, pyrazol-furan carboxamide analogues designed as Akt inhibitors showed that a restricted conformational linker between the pyrazole and carboxamide moieties was critical for achieving nanomolar Akt1 inhibition and cellular pathway suppression (p-PRAS40 IC50 = 30.4 nM) [2]. The target compound’s unique N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl) linker creates a distinct spatial orientation of the three heterocyclic rings that cannot be replicated by close analogs such as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034511-66-3) or N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 1219902-00-7). These structural differences directly impact target engagement and selectivity profiles.

Quantitative Comparative Evidence for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034566-62-4) Against Closest Analogs


Regioisomeric Control Over Pyrazole Attachment: Differentiation from 4-Pyrazolyl Analogs

The target compound features a 1H-pyrazol-1-yl group directly attached to the ethyl spacer, positioning the pyrazole N1 atom at the branching point. In contrast, close analogs such as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034511-66-3) place the furan substituent at the pyrazole 4-position. SAR studies on pyrazole-substituted chromenes demonstrate that the position of heteroaryl substitution on the pyrazole ring dramatically alters anti-leukemic potency: compound 6b (pyrazole with specific substitution pattern) showed an IC50 of 3.0 μM against K562 cells, while close regioisomer 6c achieved 0.5 μM under identical assay conditions—a 6-fold difference arising solely from positional isomerism [1]. This regioisomeric sensitivity establishes that the target compound's 1H-pyrazol-1-yl attachment cannot be functionally substituted by 4-substituted pyrazole analogs without risking significant changes in biological readout.

Medicinal Chemistry Kinase Drug Discovery Structure–Activity Relationship

Chromene–Pyrazole Spacer Geometry Drives Kinase Selectivity: Lesson from Akt Inhibitor Series

The conformational restriction imposed by the –CH(CH₂)– linker in the target compound is a critical architectural feature differentiating it from analogs with methylene or hydroxyethyl spacers. In a rationally designed pyrazol-furan carboxamide series, compound 25e—which incorporates a constrained linker between the pyrazole and carboxamide pharmacophores—demonstrated potent Akt1 inhibition (IC50 < 100 nM) and suppressed cellular p-PRAS40 with an IC50 of 30.4 nM in LNCaP cells [1]. By contrast, analogs lacking this conformational restriction showed markedly reduced kinase inhibitory activity. This class-level evidence predicts that the target compound's rigid ethyl spacer, which fixes the furan and pyrazole rings in a specific three-dimensional orientation, will produce a kinase selectivity fingerprint distinct from flexible-linker analogs such as N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 1219902-00-7).

Cancer Therapeutics Kinase Profiling Chemical Probe Development

Chiral Center at the Ethyl Linker: A Differentiator for Binding Mode Studies Not Offered by Achiral Analogs

The target compound possesses a chiral center at the carbon atom connecting the furan, pyrazole, and carboxamide-bearing ethyl group. This stereogenic center is absent in the majority of commercially available chromene–pyrazole analogs such as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034511-66-3), which has an achiral ethylene spacer. While direct enantiomer-specific biological data for CAS 2034566-62-4 have not been reported, the presence of chirality in kinase inhibitor scaffolds is known to profoundly influence target binding. In the broader chromene–pyrazole chemical space, molecular docking studies have revealed that specific stereochemical configurations determine hydrogen-bonding interactions with catalytic lysine residues and gatekeeper residues within the ATP-binding pocket [1]. The racemic nature of most commercial supplies (>95% purity specified by vendors, without enantiomeric excess data) presents both an opportunity and a requirement for users to conduct chiral resolution and assess differential enantiomer activity.

Stereochemistry Enantioselective Binding Computational Docking

Furan Ring Oxidation Potential: A Stability Consideration Relevant to Long-Term Storage and Assay Reproducibility

The furan moiety in the target compound is susceptible to oxidative metabolism and autoxidation—a well-characterized liability in furan-containing drug candidates. Unlike thiophene-containing analogs (e.g., N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide series) where the sulfur atom confers greater oxidative stability, the furan ring can undergo cytochrome P450-mediated oxidation to form reactive furan-2,5-dione intermediates [1]. This property may be exploited as a covalent warhead in targeted covalent inhibitor design, distinguishing the target compound from its thiophene counterparts. However, it also necessitates rigorous storage conditions (powder at -20°C; anhydrous solvents at -80°C) and purity verification (≥95% by HPLC) prior to each assay use, as recommended in vendor technical documentation .

Compound Stability Metabolic Susceptibility Procurement Quality Control

Recommended Research Applications for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034566-62-4)


Kinase Selectivity Profiling Panels for AGC Kinase Family SAR

Based on the documented Akt inhibitory activity of pyrazol-furan carboxamide chemotypes [1], this compound is a strong candidate for incorporation into kinase selectivity panels targeting the AGC family (Akt1, Akt2, Akt3, ROCK1, PKA, p70S6K). The constrained linker and chiral center are hypothesized to confer a selectivity fingerprint distinct from flexible-linker analogs. Researchers should compare the target compound head-to-head with compound 25e (Akt1 IC50 < 100 nM; p-PRAS40 IC50 = 30.4 nM) [1] and established Akt inhibitors (AT7867, MK-2206) to establish relative potency and isoform selectivity.

Structure-Guided Fragment Elaboration Around the Chromene–Pyrazole–Furan Triad

The well-defined 4-oxo-4H-chromene-2-carboxamide core provides a crystallographically tractable scaffold for fragment-based drug design [2]. The target compound's three-dimensional architecture—incorporating a stereogenic linker—enables systematic SAR exploration: the furan ring can be replaced with substituted furans or bioisosteres (thiophene, oxazole), the pyrazole N-substitution pattern can be varied, and the chromene 6- and 7-positions can be functionalized with halogens or methyl groups. Each modification should be benchmarked against the parent compound in a consistent assay cascade to quantify the contribution of each structural feature.

Covalent Inhibitor Screening Leveraging the Furan Moiety

The furan ring's metabolic activation to reactive electrophilic intermediates [1] positions this compound for evaluation in targeted covalent inhibitor programs. Time-dependent inhibition assays and washout experiments can determine whether the compound or its metabolites form covalent adducts with target cysteine or lysine residues. This application scenario is not accessible with thiophene-analogous scaffolds, providing a unique differentiation vector for procurement when covalent mechanisms are under investigation.

Chemical Probe for Leukemia Cell Line Selectivity Studies

The demonstration that chromene–pyrazole regioisomers exhibit differential anti-leukemic activity against K562 cells (IC50 range: 0.5–3.0 μM) with selectivity over healthy HEK293 cells [3] suggests that the target compound should be profiled in hematologic malignancy panels. A recommended experimental cascade includes: (i) MTT viability screening against K562, HL-60, and U937 leukemia lines; (ii) counter-screening against HEK293 and peripheral blood mononuclear cells (PBMCs) to establish a therapeutic index; and (iii) comparison with clinical cytarabine and dasatinib to assess relative potency.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.